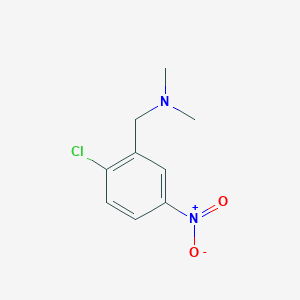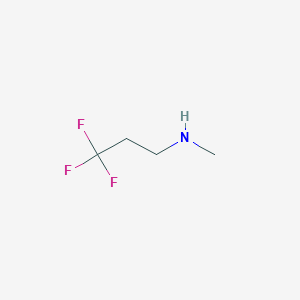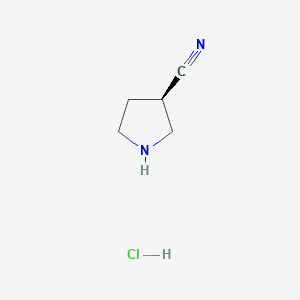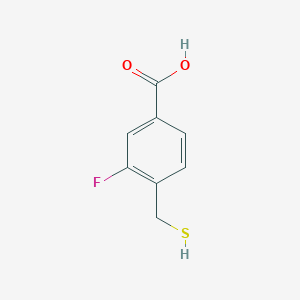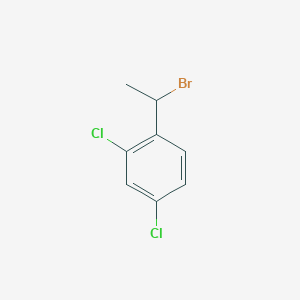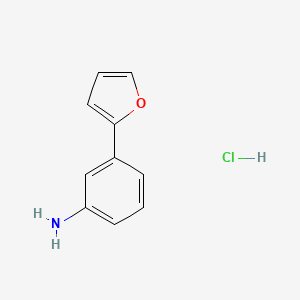
3-(Furan-2-yl)aniline hydrochloride
Overview
Description
“3-(Furan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H10ClNO . It is a derivative of aniline and furan. Aniline is an organic compound with the formula C6H5NH2, and furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to an aniline group via a carbon atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The aniline group consists of a benzene ring attached to an amine group (-NH2) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.65 . Other properties such as solubility, lipophilicity, and bioavailability score are not explicitly mentioned for this compound in the retrieved sources.Scientific Research Applications
1. Synthesis of New Derivatives
3-(Furan-2-yl)aniline hydrochloride is used in the synthesis of new chemical compounds. For example, it is involved in the formation of Schiff bases and oxazepine derivatives, which are characterized using various analytical techniques like FTIR and mass spectrometry (Jirjees, 2022).
2. Corrosion Inhibition
This compound has applications in corrosion inhibition. A study demonstrated its use as an inhibitor for copper corrosion in hydrochloric acid, indicating its potential in materials science and engineering (Issaadi, Douadi, Chafaa, 2014).
3. Furan-2-one Synthesis
This compound is also utilized in the synthesis of furan-2-one compounds, which are significant in the study of natural products and pharmaceuticals (Briel, Askar, Ortwein, Unverferth, 2009).
4. Pharmacological Research
In pharmacology, this compound is used in the creation of novel derivatives for testing antidepressant and antianxiety activities, demonstrating its relevance in drug discovery and behavioral studies (Kumar, Chawla, Akhtar, Sahu, Rathore, Sahu, 2017).
5. Development of Organic Synthesis Methods
It plays a role in the development of new methods for organic synthesis, such as the creation of spiro furan-3(2H)-imine derivatives, highlighting its importance in advancing synthetic chemistry techniques (Rasras, Shehadi, Younes, Jaradat, AlQawasmeh, 2021).
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse range of therapeutic effects .
Mode of Action
Furan derivatives are known to undergo various chemical reactions, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(Furan-2-yl)aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent and its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation . These cellular effects underscore the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s therapeutic potential and its role in biochemical research.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, this compound has been shown to maintain its activity for extended periods, making it suitable for long-term experiments . In in vivo studies, the compound’s degradation can lead to reduced efficacy over time . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
Properties
IUPAC Name |
3-(furan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJCDNJJZHUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)

![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)


![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)
